N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as SMBA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development. In
Scientific Research Applications
N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has shown promising results as a potential anti-cancer agent. Studies have shown that N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells and induces apoptosis. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in drug development. The compound has been shown to have inhibitory effects on enzymes such as carbonic anhydrase and xanthine oxidase, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide involves its ability to inhibit the activity of enzymes involved in various physiological processes. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. In cancer cells, N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins.
Biochemical and physiological effects:
N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells and induces apoptosis. Inhibition of carbonic anhydrase by N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide leads to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body. Inhibition of xanthine oxidase by N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide can lead to a decrease in the production of uric acid, which is involved in the development of gout.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to inhibit the activity of enzymes involved in various physiological processes. This makes N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide a useful tool in studying the role of these enzymes in different physiological processes. However, one limitation of using N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its potential toxicity. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide derivatives with improved therapeutic properties. Another area of research is the study of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, the role of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in other physiological processes, such as inflammation and oxidative stress, could be further explored. Finally, the potential use of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in drug development could be investigated further, particularly in the development of drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-9-5-3-7-12(14)15(19)17-10-11-6-2-4-8-13(11)16/h2-9,18H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBAAXCUAHGTCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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